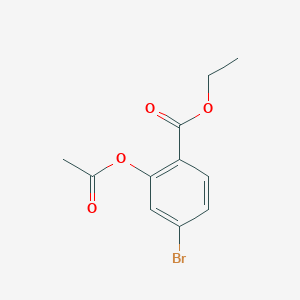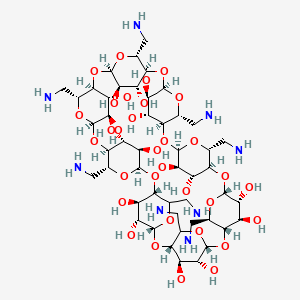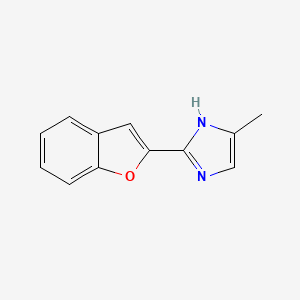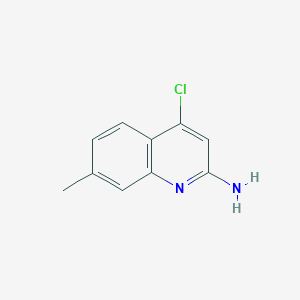
(Z)-(R)-3-(Phosphonooxy)propane-1,2-diyl dioleate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-®-3-(Phosphonooxy)propane-1,2-diyl dioleate sodium salt is a complex organic compound with significant applications in various scientific fields. This compound features a phosphonooxy group, which is known for its bioactive properties and ability to form stable complexes with metals. The presence of dioleate groups adds to its hydrophobic characteristics, making it useful in various industrial and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-®-3-(Phosphonooxy)propane-1,2-diyl dioleate sodium salt typically involves the esterification of oleic acid with (Z)-®-3-(Phosphonooxy)propane-1,2-diol. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of immobilized catalysts can enhance the efficiency and yield of the reaction. The final product is purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(Z)-®-3-(Phosphonooxy)propane-1,2-diyl dioleate sodium salt can undergo various chemical reactions, including:
Oxidation: The phosphonooxy group can be oxidized to form phosphonic acid derivatives.
Reduction: The oleate groups can be reduced to form saturated fatty acid derivatives.
Substitution: The sodium ion can be replaced with other cations such as potassium or calcium.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ion exchange reactions can be carried out using various metal salts.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Saturated fatty acid derivatives.
Substitution: Potassium or calcium salts of the compound.
Scientific Research Applications
Chemistry
In chemistry, (Z)-®-3-(Phosphonooxy)propane-1,2-diyl dioleate sodium salt is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions
Biology
In biological research, this compound is used as a surfactant and emulsifying agent. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic molecules, making it useful in the formulation of drug delivery systems and biochemical assays.
Medicine
In medicine, (Z)-®-3-(Phosphonooxy)propane-1,2-diyl dioleate sodium salt is investigated for its potential as a drug carrier. Its ability to form stable complexes with metal ions makes it a candidate for targeted drug delivery systems, particularly in cancer therapy.
Industry
In industrial applications, this compound is used as a corrosion inhibitor and a dispersing agent. Its ability to form stable complexes with metal ions helps in preventing corrosion in metal surfaces and improving the dispersion of pigments in paints and coatings.
Mechanism of Action
The mechanism of action of (Z)-®-3-(Phosphonooxy)propane-1,2-diyl dioleate sodium salt involves its interaction with metal ions and biological membranes. The phosphonooxy group can chelate metal ions, forming stable complexes that can be used in various applications. The dioleate groups interact with lipid membranes, enhancing the compound’s ability to act as a surfactant and emulsifying agent.
Comparison with Similar Compounds
Similar Compounds
Phosphonic acid derivatives: These compounds share the phosphonooxy group and are used in similar applications such as metal chelation and corrosion inhibition.
Fatty acid esters: These compounds share the dioleate groups and are used as surfactants and emulsifying agents.
Uniqueness
(Z)-®-3-(Phosphonooxy)propane-1,2-diyl dioleate sodium salt is unique due to the combination of its phosphonooxy and dioleate groups. This combination allows it to interact with both metal ions and lipid membranes, making it versatile in various applications. Its ability to form stable complexes with metal ions and act as a surfactant sets it apart from other similar compounds.
Properties
Molecular Formula |
C39H73NaO8P+ |
|---|---|
Molecular Weight |
724.0 g/mol |
IUPAC Name |
sodium;[(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-phosphonooxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44);/q;+1/b19-17-,20-18-;/t37-;/m1./s1 |
InChI Key |
JUKKLZHXFHPJSF-ZBFGHDQJSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13672052.png)




![6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672084.png)



![Methyl 2-methylbenzo[d]thiazole-4-carboxylate](/img/structure/B13672105.png)


